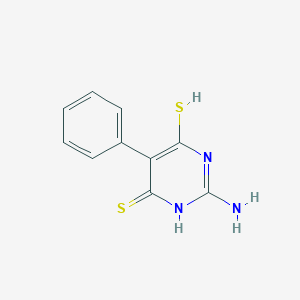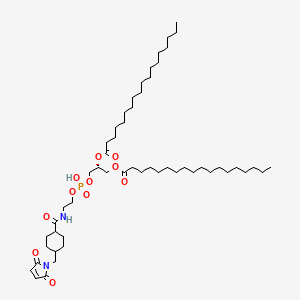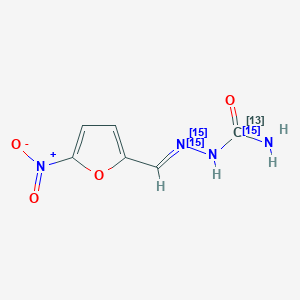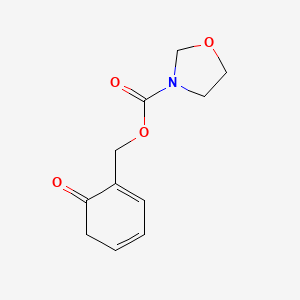
(6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate is a chemical compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol This compound is characterized by its unique structure, which includes an oxazolidine ring fused to a cyclohexadienone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate typically involves the reaction of cyclohexadienone derivatives with oxazolidine-3-carboxylate precursors. One common method includes the use of an organocatalyst in the presence of hydrogen peroxide and an aqueous buffer . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions with adjustments for scalability, such as continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(6-Oxocyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
(6-oxocyclohexa-1,3-dien-1-yl)methyl 1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO4/c13-10-4-2-1-3-9(10)7-16-11(14)12-5-6-15-8-12/h1-3H,4-8H2 |
InChI-Schlüssel |
RKLZBUILXXQIJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCN1C(=O)OCC2=CC=CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


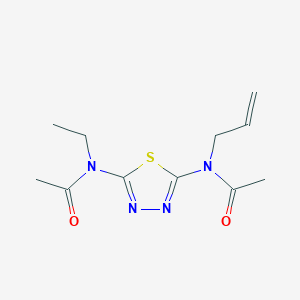
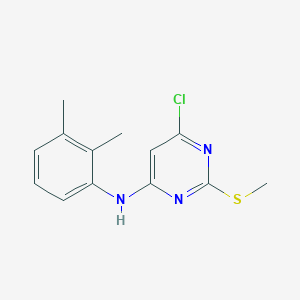
![3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12923858.png)
![(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine](/img/no-structure.png)
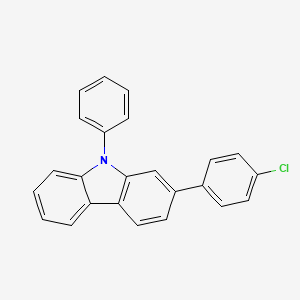
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12923884.png)


